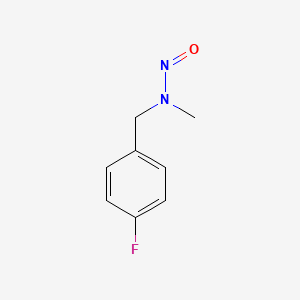

N-Nitroso-N-(p-fluorobenzyl)methylamine

Description

Structure

3D Structure

Properties

CAS No. |

84174-21-0 |

|---|---|

Molecular Formula |

C8H9FN2O |

Molecular Weight |

168.17 g/mol |

IUPAC Name |

N-[(4-fluorophenyl)methyl]-N-methylnitrous amide |

InChI |

InChI=1S/C8H9FN2O/c1-11(10-12)6-7-2-4-8(9)5-3-7/h2-5H,6H2,1H3 |

InChI Key |

MJELNUZGIUQWAW-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1=CC=C(C=C1)F)N=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Strategic Synthesis of N-Nitroso-N-(p-fluorobenzyl)methylamine

The synthesis of N-nitroso compounds, or N-nitrosamines, is a critical area of organic chemistry, driven by the need for analytical standards and research into their chemical properties. The formation of the N-N=O functional group is typically achieved through the reaction of a secondary amine with a nitrosating agent.

The most conventional pathway for the synthesis of this compound involves the direct nitrosation of its secondary amine precursor, p-fluorobenzylmethylamine. This reaction is typically performed by treating the amine with a source of the nitrosonium ion (NO⁺).

The classical method utilizes sodium nitrite (B80452) (NaNO₂) in an acidic aqueous medium. The acid, commonly hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), protonates the nitrite ion to form nitrous acid (HNO₂). In the acidic environment, nitrous acid exists in equilibrium with dinitrogen trioxide (N₂O₃), which acts as the primary nitrosating agent. The lone pair of electrons on the nitrogen atom of p-fluorobenzylmethylamine attacks the electrophilic nitrogen of the nitrosating agent, leading to the formation of the N-nitroso derivative after a deprotonation step. researchgate.net

The reaction is influenced by several factors, including pH, temperature, and the concentration of both the amine and the nitrosating agent. Optimal conditions are typically found in the pH range of 3-4, where the concentration of the active nitrosating species is maximized.

Table 1: Typical Conditions for Nitrosation of Secondary Amines

| Parameter | Condition | Rationale |

| Precursor | p-Fluorobenzylmethylamine | The secondary amine providing the N-alkyl framework. |

| Nitrosating Agent | Sodium Nitrite (NaNO₂) | Source of the nitrite ion. |

| Medium | Aqueous Acid (e.g., HCl) | Catalyzes the formation of the active nitrosating species (N₂O₃). |

| pH | 3-4 | Optimizes the concentration of nitrous acid and its active forms. |

| Temperature | 0-5 °C | Controls the exothermic reaction and minimizes decomposition of nitrous acid. |

While the classical acidic nitrite method is effective, concerns over harsh reaction conditions and the generation of acidic waste have spurred the development of alternative nitrosating agents. These novel reagents offer milder conditions, improved selectivity, and often operate in non-aqueous media. nih.gov

One such development is the use of tert-butyl nitrite (TBN) under solvent-free conditions. This method provides excellent yields and is compatible with acid-labile protecting groups, showcasing its mild nature. rsc.org Another innovative approach employs a combination of p-toluenesulfonic acid (p-TSA) and sodium nitrite in a heterogeneous system with dichloromethane (B109758) as the solvent. tandfonline.comresearchgate.net This system generates the nitrosating agent in situ under mild, room-temperature conditions, allowing for easy product isolation through simple filtration and evaporation. tandfonline.comresearchgate.net

Other advanced nitrosating systems include:

Dinitrogen tetroxide (N₂O₄) : Often impregnated on a solid support like charcoal, allowing for selective nitrosation. tandfonline.com

Nitrosyl halides (e.g., NOCl) and Nitrosonium salts (e.g., NOBF₄) : Powerful nitrosating agents used in organic solvents for the nitrosation of less reactive substrates. nih.gov

Table 2: Comparison of Selected Nitrosating Agents for Secondary Amines

| Nitrosating System | Solvent | Conditions | Advantages |

| NaNO₂ / Aqueous Acid | Water | pH 3-4, 0-5 °C | Inexpensive, well-established. |

| tert-Butyl Nitrite (TBN) | Solvent-free | Room Temp. | Mild, acid-free, high yield, easy workup. rsc.org |

| p-TSA / NaNO₂ | Dichloromethane | Room Temp. | Mild, heterogeneous, good for sensitive substrates. tandfonline.comresearchgate.net |

| N₂O₄ / Charcoal | Organic | Varies | High reactivity, selective. tandfonline.com |

| NOBF₄ | Organic | Mild | Powerful agent for less reactive amines. nih.gov |

Investigation of Chemical Reactivity and Derivatization

The chemical behavior of this compound is largely dictated by the electronic properties of the N-nitroso moiety, which can be further modulated by the p-fluoro substituent on the aromatic ring.

The N-nitroso group (N-N=O) is a versatile functional group that can exhibit both electrophilic and nucleophilic characteristics, although its electrophilic nature is more commonly exploited in reactions. The nitrogen atom of the nitroso group is electrophilic and is susceptible to attack by nucleophiles. This reactivity is central to the process of trans-nitrosation, where the nitroso group is transferred to another nucleophilic species, and denitrosation, the removal of the nitroso group. rsc.org

Denitrosation is often acid-catalyzed, where protonation of the oxygen atom enhances the electrophilicity of the nitroso nitrogen, facilitating attack by a nucleophile. mit.edu A wide range of nucleophiles can effect this transformation, with "soft" nucleophiles like iodide and thiourea (B124793) being particularly effective. sci-hub.se

Conversely, the oxygen atom of the N-nitroso group possesses lone pairs of electrons and can act as a nucleophile or a Brønsted-Lowry base, particularly in the presence of strong acids or electrophiles. mit.edu Additionally, the carbon atom alpha to the N-nitroso group (the benzylic carbon in this case) can be deprotonated under strongly basic conditions to form a stabilized carbanion, which can then react with various electrophiles.

Table 3: Relative Reactivity of Nucleophiles in Denitrosation of an Aromatic N-Nitrosamine

| Nucleophile | Relative Reactivity (Cl⁻ = 1) |

| Chloride ion | 1 |

| Bromide ion | 55 |

| Methionine | 65 |

| Thiocyanate ion | 5500 |

| Thiourea | 13000 |

| Iodide ion | 15750 |

Data adapted from studies on N-methyl-N-nitrosoaniline, illustrating general nucleophilicity trends towards the N-nitroso group. sci-hub.se

The presence of a fluorine atom at the para position of the benzyl (B1604629) group significantly influences the electronic properties and, consequently, the reactivity of this compound. Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density throughout the molecule, including at the benzylic carbon and the amine nitrogen.

This electron withdrawal can impact reaction pathways in several ways:

Reactivity of the N-Nitroso Group : The decreased electron density on the amine nitrogen can make it a slightly less effective electron-donating group towards the nitroso moiety. This can subtly enhance the electrophilicity of the nitroso nitrogen, potentially increasing the rate of nucleophilic attack during denitrosation compared to an unsubstituted analogue.

Acidity of Alpha-Protons : The inductive withdrawal by the p-fluorobenzyl group increases the acidity of the protons on the adjacent methyl and benzylic carbons, making them more susceptible to deprotonation by a base.

Metabolic Stability : In biological systems, the metabolic activation of many nitrosamines involves the enzymatic hydroxylation of the alpha-carbon. mit.edumdpi.com Studies on other fluorinated nitrosamines have shown that fluorine substitution can inhibit this oxidative metabolism at the carbon atoms, thereby altering the compound's biological activity profile. nih.govnih.gov While this compound was found to be mutagenic, its potency relative to other para-substituted analogues does not follow a simple correlation with the electronic effects of the substituent. nih.gov For instance, in one study, the order of mutagenic potency was Cl > CN > Br > H > F, indicating that factors beyond simple electron density, such as steric effects and metabolic pathways, play a complex role. nih.gov

The fluorine atom thus serves as a critical modulator of the compound's chemical and biological reactivity, influencing reaction rates, the stability of intermediates, and pathways for derivatization.

Sophisticated Spectroscopic and Analytical Characterization for Mechanistic Insights

High-Resolution Mass Spectrometry for Molecular Structure Elucidation and Metabolite Identification

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise mass determination of N-Nitroso-N-(p-fluorobenzyl)methylamine and its metabolites, providing unequivocal confirmation of their elemental composition. The high accuracy and sensitivity of HRMS, often coupled with liquid chromatography (LC-HRMS), facilitate the detection and identification of trace-level compounds in complex biological matrices.

The fragmentation patterns of N-nitrosamines in mass spectrometry are well-characterized and provide structural insights. For this compound, characteristic fragmentation would involve cleavage of the N-N bond, loss of the nitroso group (NO), and fragmentation of the benzyl (B1604629) and methyl groups. nih.gov When analyzing N-nitrosamines with aromatic groups, prominent peaks corresponding to the aromatic moiety are typically observed. nih.gov

Table 1: Postulated High-Resolution Mass Spectrometry Data for this compound and Potential Metabolites

| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Postulated Major Fragment Ions (m/z) | Potential Metabolic Transformation |

|---|---|---|---|---|

| This compound | C₈H₉FN₂O | 169.0777 | 139.0665, 109.0402, 91.0548 | Parent Compound |

| N-(p-fluorobenzyl)methylamine | C₈H₁₀FN | 140.0876 | 109.0402, 91.0548 | Denitrosation |

| p-fluorobenzoic acid | C₇H₅FO₂ | 141.0352 | 123.0247, 95.0142 | Oxidation of the benzyl group |

Note: The data in this table is hypothetical and serves to illustrate the expected results from HRMS analysis. Specific experimental data for this compound is not currently available in the cited literature.

Metabolite identification studies, crucial for understanding the biotransformation and potential toxicity of this compound, would employ LC-HRMS to analyze samples from in vitro (e.g., liver microsomes) or in vivo studies. The identification of metabolites is based on their accurate mass, fragmentation patterns, and comparison with synthetic standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Isomer Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of N-nitrosamines, and it is particularly important for studying the conformational isomers (rotamers) that arise from restricted rotation around the N-N bond. acanthusresearch.com For asymmetrical nitrosamines like this compound, the presence of two distinct substituents on the nitrogen atoms leads to the existence of E and Z isomers, which can often be observed as separate sets of signals in the NMR spectrum. nih.gov

The chemical shifts of the protons and carbons alpha to the nitroso group are particularly sensitive to the orientation of the nitroso-oxygen. Variable-temperature NMR studies can be employed to investigate the kinetics of the interconversion between the E and Z isomers and to determine their relative populations at different temperatures. researchgate.net

Table 2: Predicted ¹H NMR Chemical Shifts for E/Z Isomers of this compound

| Proton | Predicted Chemical Shift (ppm) - E Isomer | Predicted Chemical Shift (ppm) - Z Isomer |

|---|---|---|

| N-CH₃ | ~3.7 | ~3.0 |

| N-CH₂-Ar | ~4.5 | ~5.2 |

| Aromatic Protons | 7.0-7.3 | 7.0-7.3 |

Note: The chemical shift values in this table are estimations based on data for similar N-nitrosamine structures and are for illustrative purposes. nih.govresearchgate.net Specific experimental NMR data for this compound is not available in the cited literature.

Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, would be instrumental in unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.

Advanced Chromatographic Techniques Coupled with Detection Methods for Complex Mixture Analysis

Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for the separation and quantification of this compound from complex mixtures, such as biological samples or reaction products. waters.com The choice of chromatographic method depends on the volatility and thermal stability of the analyte.

For the analysis of N-nitrosamines, reversed-phase HPLC is commonly employed, often using columns with C18 or phenyl-hexyl stationary phases to achieve good separation. docuchem.com The mobile phase typically consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, often with the addition of a small amount of acid (e.g., formic acid) to improve peak shape. docuchem.com

Detection methods coupled with chromatography play a critical role in the sensitive and selective analysis of N-nitrosamines. Ultraviolet (UV) detection is a common and robust method, with N-nitrosamines typically exhibiting a characteristic absorption maximum around 230-245 nm. waters.com For more sensitive and specific detection, mass spectrometry (MS) is the preferred method. waters.com

Table 3: Illustrative HPLC-UV Method Parameters for the Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Gradient of Water (0.1% Formic Acid) and Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 245 nm |

| Injection Volume | 10 µL |

Note: This table presents typical starting conditions for an HPLC-UV method for N-nitrosamine analysis. waters.com Method optimization would be required for the specific analysis of this compound.

The separation of the E and Z isomers of asymmetrical nitrosamines can sometimes be achieved under specific chromatographic conditions, leading to the observation of two distinct peaks for a single compound. acanthusresearch.com

Application of Spectroscopic Methods in Elucidating Molecular Interactions

Understanding the molecular interactions of this compound with biological targets, such as DNA and proteins, is crucial for elucidating its mechanism of action and potential toxicity. Spectroscopic techniques are pivotal in these investigations.

Studies on similar N-nitroso compounds have shown that they can act as alkylating agents, methylating DNA. nih.gov The interaction of N-Nitroso-N-(p-substituted-benzyl)methylamines with DNA has been investigated, revealing that these compounds can cause DNA damage. nih.gov The mutagenicity of a series of N-nitroso-N-(p-substituted-benzyl)methylamines has been tested, with the p-fluoro substituted compound showing lower mutagenic potency compared to other halogenated and substituted analogues in Salmonella typhimurium TA1535. nih.gov

Spectroscopic techniques such as UV-Visible spectroscopy, fluorescence spectroscopy, and circular dichroism can be employed to study the binding of small molecules to proteins and DNA. For instance, changes in the UV-Vis absorption spectrum of DNA upon addition of the nitrosamine (B1359907) could indicate an interaction. Fluorescence quenching experiments with proteins like human serum albumin could provide information on binding affinities and mechanisms.

Table 4: Spectroscopic Techniques for Studying Molecular Interactions

| Technique | Application | Information Obtained |

|---|---|---|

| UV-Visible Spectroscopy | Studying binding to DNA and proteins | Binding constants, conformational changes |

| Fluorescence Spectroscopy | Investigating protein binding | Binding affinity, quenching mechanism |

| Circular Dichroism | Assessing conformational changes in macromolecules | Changes in secondary and tertiary structure of proteins and DNA upon binding |

| NMR Spectroscopy | Mapping binding sites | Identification of specific amino acid or nucleotide residues involved in the interaction |

Note: This table provides a general overview of the application of spectroscopic techniques. Specific studies on the molecular interactions of this compound using these methods are needed.

Elucidation of Metabolic Pathways and Bioactivation Mechanisms

In Vitro Metabolic Transformation Studies Using Cellular and Subcellular Systems

In vitro studies using systems such as liver microsomes are fundamental to dissecting the initial steps of N-nitrosamine metabolism. These systems have demonstrated that the bioactivation of N-nitrosamines is a multi-step process initiated by oxidative enzymes. For many N-nitrosamines, this metabolic activation is a prerequisite for their biological effects.

Role of Cytochrome P450 Isoforms in α-Hydroxylation

The primary and rate-limiting step in the bioactivation of most N-nitrosamines is α-hydroxylation, a reaction catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.govnih.gov This enzymatic process involves the hydroxylation of the carbon atom immediately adjacent (the α-carbon) to the nitroso group. rsc.orgresearchgate.net Depending on which α-carbon is hydroxylated—the one on the methyl group or the one on the p-fluorobenzyl group—two different metabolic pathways can be initiated.

Studies on the parent compound, NBzMA, using human liver microsomes and lymphoblastoid cell lines expressing various human CYP isoforms, have identified specific enzymes responsible for its metabolism. The major metabolites identified from NBzMA include benzaldehyde, benzyl (B1604629) alcohol, and benzoic acid. nih.gov Research indicates that CYP2A6 and, to a lesser extent, CYP2E1 are the principal P450 enzymes involved in the metabolic activation of NBzMA in human systems. nih.gov CYP2A6 was found to metabolize NBzMA more readily than CYP2E1. nih.gov Other studies on different nitrosamines have also implicated CYP2B1 in the α-hydroxylation of long-chain nitrosamines. acs.org Given the structural similarity, it is highly probable that these same CYP isoforms are involved in the α-hydroxylation of N-Nitroso-N-(p-fluorobenzyl)methylamine.

Table 1: Cytochrome P450 Isoforms Implicated in the Metabolism of N-nitrosobenzylmethylamine (NBzMA)

| CYP Isoform | Role in NBzMA Metabolism | Key Findings | Reference |

|---|---|---|---|

| CYP2A6 | Major contributor | Metabolizes NBzMA more readily compared to CYP2E1. NBzMA metabolite formation correlates highly with CYP2A6 activity. | nih.gov |

| CYP2E1 | Minor contributor | Catalyzes substantial metabolism of NBzMA, but to a lesser degree than CYP2A6. | nih.gov |

| CYP2B1 | Potential contributor | Known to catalyze α-hydroxylation of other long-chain nitrosamines. | acs.org |

| CYP1A1 | No significant activity | Exhibited no activity for metabolism of similar long-chain nitrosamines. | acs.org |

Identification of Intermediate Metabolites Leading to Reactive Species (e.g., Diazonium Ions)

The α-hydroxy nitrosamines formed by CYP-mediated oxidation are highly unstable intermediates. rsc.org They undergo spontaneous, non-enzymatic decomposition to yield an aldehyde and a diazonium ion. nih.govnih.gov

The metabolic activation of this compound can proceed via two primary α-hydroxylation pathways:

Hydroxylation of the methyl group: This pathway generates an unstable α-hydroxymethyl intermediate, which decomposes to release formaldehyde (B43269) and the p-fluorobenzyldiazonium ion.

Hydroxylation of the benzylic methylene (B1212753) group: This pathway produces an unstable α-hydroxybenzyl intermediate, which breaks down to yield p-fluorobenzaldehyde and the methyldiazonium ion. nih.gov

These resulting diazonium ions are potent electrophiles and are considered the ultimate reactive species responsible for the biological actions of N-nitrosamines. nih.govnih.govnih.gov For instance, studies on the related compound N-Nitroso-N-methylaniline have shown that its metabolism by CYP2B1 can generate a benzenediazonium (B1195382) ion intermediate. nih.gov

In Vivo Metabolic Fate in Animal Models

Animal models provide crucial information on the complete metabolic journey of a compound, including its distribution, biotransformation, and elimination from the body.

Determination of Excretion Profiles and Major Metabolites

While specific in vivo data for this compound is limited, extensive studies on its parent compound, NBzMA, in Sprague-Dawley rats offer significant insights. acs.org Following administration of radiolabeled NBzMA, the excretion patterns revealed distinct fates for the methyl and benzyl moieties of the molecule.

When the methyl group was labeled with carbon-14, approximately 46% of the administered radioactivity was exhaled as CO2 within 24 hours. This indicates that the methyl group is cleaved from the molecule and enters the one-carbon metabolic pool, eventually being oxidized completely. acs.org

Conversely, when the benzyl group was radiolabeled, about 81% of the radioactivity was excreted in the urine within 24 hours. The predominant urinary metabolite was identified as hippuric acid, which accounted for 80% of the urinary radioactivity. acs.org This suggests that the benzyl portion of the molecule, after being cleaved, is oxidized first to benzoic acid, which is then conjugated with glycine (B1666218) to form hippuric acid before being excreted. Less than 1% of the parent NBzMA was excreted unchanged. acs.org It is reasonable to assume a similar metabolic fate for the p-fluorobenzyl group of the title compound, likely resulting in the excretion of p-fluorohippuric acid.

Table 2: In Vivo Excretion Profile of Radiolabeled N-nitrosobenzylmethylamine (NBzMA) in Rats

| Radiolabeled Group | Primary Excretion Route | Percentage of Dose (24h) | Major Metabolite(s) | Reference |

|---|---|---|---|---|

| [¹⁴C]Methyl | Expired Air (as ¹⁴CO₂) | 46% | Carbon Dioxide | acs.org |

| [¹⁴C]Benzyl | Urine | 81% | Hippuric Acid | acs.org |

Comparative Metabolic Studies with Structurally Related N-Nitrosamines

Comparing the metabolism of this compound with other N-nitrosamines highlights how structural features influence metabolic pathways and biological activity. The balance between activation pathways (like α-hydroxylation) and deactivation or detoxification pathways (like denitrosation) is a key determinant of a nitrosamine's potency. researchgate.net

For example, studies on isomeric N-nitroso-N-methylaminopyridines showed that the carcinogenic isomer was demethylated (an activation step) to a much greater extent than its non-carcinogenic isomers, for which denitrosation and N-oxide formation (deactivation steps) were more substantial.

In the case of N-nitrosodimethylamine (NDMA), deuteration of the methyl groups was found to shift its metabolism towards denitrosation at the expense of the competing α-hydroxylation pathway, thereby reducing its biological activity. mdpi.com The fluorine substituent on the benzyl ring of this compound is also expected to influence its metabolic rate. A study on the mutagenicity of various p-substituted-benzylmethylamines found that the p-fluoro derivative was less potent than the unsubstituted (p-H) compound, suggesting that the electron-withdrawing nature of fluorine may affect the rate of enzymatic activation.

Enzymatic and Non-Enzymatic Bioactivation Pathways

The bioactivation of this compound is dominated by enzymatic processes. The principal pathway, as detailed above, is the CYP-mediated α-hydroxylation, which is a classic example of metabolic activation where an inert molecule is converted into a highly reactive one. nih.govnih.gov This enzymatic cascade is the primary route for generating the electrophilic diazonium ions that are capable of interacting with cellular macromolecules.

While enzymatic reactions are paramount, non-enzymatic transformations of N-nitrosamines can also occur under specific conditions, although they are generally not considered bioactivation pathways leading to alkylating agents. These include:

Photochemical Cleavage: In the presence of UV light, N-nitrosamines can undergo cleavage of the N-N bond. However, in the absence of radical scavengers, the bond often reforms, resulting in little net reaction. nih.gov This process typically leads to decomposition rather than the formation of diazonium ions.

Acid-Catalyzed Reactions: In strongly acidic conditions, some N-nitrosamines can undergo denitrosation, which is a detoxification reaction that removes the nitroso group, or molecular rearrangements. nih.gov

Therefore, the biologically significant activation of this compound within a physiological context is overwhelmingly driven by enzymatic pathways orchestrated by the cytochrome P450 system.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-nitrosobenzylmethylamine (NBzMA) |

| Benzaldehyde |

| Benzyl alcohol |

| Benzoic acid |

| p-Fluorobenzaldehyde |

| Formaldehyde |

| Hippuric acid |

| p-Fluorohippuric acid |

| N-Nitroso-N-methylaniline |

| N-nitrosodimethylamine (NDMA) |

Molecular Mechanisms of Genotoxicity and Mutagenesis

DNA Adduct Formation: Characterization and Mechanistic Elucidation

The genotoxicity of many N-nitrosamines is initiated by metabolic activation, typically through cytochrome P450-mediated α-hydroxylation. This process leads to the formation of unstable intermediates that ultimately generate highly reactive electrophilic species, such as diazonium or carbocation ions. nih.gov These electrophiles can then react with nucleophilic sites on DNA bases, forming covalent adducts. nih.govmdpi.com This process of DNA alkylation is considered a critical initiating event in the mutagenesis and carcinogenesis of N-nitroso compounds. nih.govjchr.org

Identification of Specific DNA Adduct Structures (e.g., Alkylation of DNA Bases, Triazene (B1217601) Adducts)

In addition to direct alkylation, some N-nitroso compounds, particularly those with aryl substituents, can form unstable triazene adducts with DNA bases like adenine (B156593). nih.gov For example, N-Nitroso-N-methylaniline is known to form a benzenediazonium (B1195382) ion during its metabolism, which can then react with adenine to form a triazene. nih.gov Given the benzyl (B1604629) structure of N-Nitroso-N-(p-fluorobenzyl)methylamine, the potential for such adducts could be a subject for future investigation.

Quantitative Analysis of DNA Adduct Levels in Target Macromolecules

Detailed quantitative analyses of DNA adduct levels specifically for this compound in target macromolecules have not been extensively reported. Such studies are crucial for understanding the dose-response relationship of its genotoxicity and for risk assessment. For other N-nitroso compounds, quantitative data on DNA adducts have been instrumental in correlating adduct formation with mutagenic and carcinogenic outcomes.

Role of Fluorine in Modulating DNA Alkylation and Adduct Stability

The presence of a fluorine atom on the benzyl group of this compound is expected to influence its electronic properties and, consequently, its metabolic activation and DNA reactivity. Fluorine is a highly electronegative atom and can exert a strong electron-withdrawing effect. This can impact the stability of the carbocation intermediate formed during metabolic activation.

Studies on other fluorinated nitrosamines have shown that the position and extent of fluorination can significantly alter their genotoxic potential. For instance, fluorination at the terminal carbon atoms of N-nitrosodibutylamine was found to maintain or even enhance its mutagenic activity in the Ames test, suggesting that the resulting electrophiles are still capable of damaging DNA. oup.comoup.com Conversely, substitution of fluorine in the beta-position of diethylnitrosamine was reported to inhibit both carcinogenesis and mutagenesis, likely by preventing the necessary metabolic α-oxidation. nih.gov In the case of this compound, the fluorine at the para-position of the benzyl ring has been shown to reduce its mutagenic potency in Salmonella typhimurium TA1535 compared to the unsubstituted or halogen-substituted analogues. nih.gov This suggests that the electron-withdrawing nature of fluorine may decrease the rate of metabolic activation or alter the reactivity of the ultimate carcinogenic species towards DNA.

Mutagenesis Studies in Prokaryotic and Eukaryotic In Vitro Systems

Bacterial Reverse Mutation Assays (e.g., Ames Test) and Their Mechanistic Implications

The mutagenic potential of this compound has been investigated using the bacterial reverse mutation assay, commonly known as the Ames test. This assay utilizes various strains of Salmonella typhimurium with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine. Mutagenic compounds can cause reverse mutations, restoring the ability of the bacteria to grow in a histidine-deficient medium.

A comparative study on the mutagenicity of several N-nitroso-N-(p-substituted-benzyl)methylamines in Salmonella typhimurium strain TA1535, which is sensitive to base-pair substitution mutagens, provided insights into the effect of the para-substituent on mutagenic potency. The study demonstrated that this compound is mutagenic in this system. nih.gov However, its potency was found to be lower than that of its chloro, bromo, cyano, and unsubstituted counterparts. nih.gov

The observed order of mutagenic potency for various para-substituents was: Cl > CN > Br > NO2 > H > CH3O > CH3 > F >> COOH. nih.gov

This finding indicates that the electronic properties of the substituent on the benzyl ring play a significant role in the mutagenic activity of these compounds. The reduced mutagenicity of the fluorine-substituted compound might be attributed to the electronic effects of fluorine influencing the metabolic activation pathway or the reactivity of the resulting electrophile. nih.gov

Table 1: Relative Mutagenic Potency of N-Nitroso-N-(p-substituted-benzyl)methylamines in S. typhimurium TA1535

| Para-Substituent (X) | Relative Mutagenic Potency |

|---|---|

| Cl | Highest |

| CN | High |

| Br | High |

| NO2 | Moderate |

| H | Moderate |

| CH3O | Lower |

| CH3 | Lower |

| F | Low |

This table is based on the qualitative ranking of mutagenic potency reported in the cited literature. nih.gov

Chromosomal Aberration and Micronucleus Induction in Mammalian Cell Lines

Currently, there is a lack of publicly available studies on the induction of chromosomal aberrations or micronuclei in mammalian cell lines by this compound. Chromosomal aberration assays assess the ability of a substance to cause structural changes in chromosomes, while the micronucleus test detects chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division. nih.gov These assays are important components of genotoxicity testing batteries, as they provide information on the clastogenic (chromosome-breaking) or aneugenic (chromosome loss) potential of a chemical. Given that many N-nitroso compounds are known to be genotoxic in mammalian cells, investigating the potential of this compound to induce chromosomal damage would be a critical step in a more comprehensive evaluation of its genotoxic profile. hesiglobal.orgscilit.com

Analysis of Mutagenic Spectra and DNA Repair Pathway Interactions

The genotoxicity of this compound is intrinsically linked to its metabolic activation, the nature of the DNA adducts it forms, and the cellular response to this DNA damage. The analysis of its mutagenic spectrum and the interplay with DNA repair pathways are crucial for a comprehensive understanding of its carcinogenic potential. While detailed experimental data specifically for this compound is limited, a substantial body of research on closely related N-nitroso-N-benzylmethylamine analogs and the broader class of nitrosamines provides significant insights into its likely molecular mechanisms of mutagenesis.

Research into the mutagenic activity of a series of N-nitroso-N-(p-substituted-benzyl)methylamines in Salmonella typhimurium TA1535 has demonstrated that the nature of the substituent on the phenyl ring significantly influences the compound's mutagenic potency. nih.gov This particular strain of S. typhimurium is designed to detect base-pair substitution mutations, indicating that this compound and its analogs are capable of inducing point mutations.

The relative mutagenicity of these compounds was found to be dependent on the electronic properties of the substituent. nih.gov A quantitative structure-activity relationship (QSAR) analysis suggested that the mutagenic potential is influenced by the electron-withdrawing or electron-donating nature of the para-substituent, which in turn affects the stability of the benzylic cation intermediate formed during metabolic activation. nih.gov In these studies, this compound was observed to be mutagenic, although its potency was lower than that of several other analogs, such as those with chloro, bromo, or cyano substituents. nih.gov

| Para-substituent (X) | Relative Mutagenic Potency in S. typhimurium TA1535 |

|---|---|

| Cl | Highest |

| CN | High |

| Br | High |

| NO2 | Moderate |

| H | Moderate |

| CH3O | Low |

| CH3 | Low |

| F | Low |

| COOH | Lowest |

While the precise mutational spectrum for this compound has not been detailed in published literature, the types of DNA adducts formed by nitrosamines are well-characterized and are known to lead to specific types of mutations. The metabolic activation of nitrosamines generates reactive electrophilic species that can alkylate DNA bases at various positions, with O6-alkylguanine and O4-alkylthymine being particularly pro-mutagenic lesions. mdpi.comnih.gov These adducts can cause mispairing during DNA replication, typically leading to G:C to A:T and T:A to C:G transitions.

The cellular defense against the genotoxic effects of nitrosamines involves a complex network of DNA repair pathways. The specific pathway engaged depends on the type and location of the DNA adduct. mdpi.comnih.gov

Base Excision Repair (BER): This pathway is primarily responsible for the removal of smaller, non-helix-distorting lesions. mdpi.com The process is initiated by DNA glycosylases, such as alkyladenine DNA glycosylase (AAG), which recognizes and excises damaged bases like 3-methyladenine. nih.gov The resulting abasic site is then processed by other enzymes to restore the correct DNA sequence. The efficiency of BER can significantly modulate the cytotoxic and mutagenic outcomes of exposure to nitrosamines. nih.gov

Direct Reversal of Damage: The O6-methylguanine-DNA methyltransferase (MGMT) protein plays a critical role in directly repairing O6-alkylguanine adducts by transferring the alkyl group to one of its own cysteine residues. mdpi.com This single-step repair mechanism is highly efficient and error-free, providing significant protection against the mutagenic effects of many nitrosamines.

Nucleotide Excision Repair (NER): While primarily known for repairing bulky, helix-distorting adducts caused by agents like UV radiation, NER has also been implicated in the repair of certain types of alkylation damage. mdpi.comnih.govfrontiersin.org This pathway removes a short oligonucleotide containing the lesion, which is then replaced by correct DNA synthesis. The involvement of NER in repairing damage from smaller alkylating agents like nitrosamines is an area of ongoing research.

Given the established mechanisms of nitrosamine (B1359907) genotoxicity, it is highly probable that the mutagenicity of this compound is significantly influenced by the interplay of these DNA repair pathways. The use of bacterial tester strains deficient in specific repair pathways, such as the UV-excision-repair deficient strains used in some Ames tests, can help to elucidate the role of these pathways in mitigating the mutagenic effects of such compounds. usp.orgresearchgate.net For instance, an increased mutagenic response in a strain deficient in a particular repair pathway would indicate the importance of that pathway in repairing the DNA damage induced by the compound.

Computational Chemistry and Theoretical Approaches to Reactivity and Biological Activity

Quantum Mechanical Studies of Electronic Structure and Reaction Energetics

Quantum mechanics (QM) forms the foundation of modern computational chemistry and is used to model the behavior of electrons in molecules. researchgate.net For N-nitrosamines, QM studies are crucial for understanding the structure-activity relationships (SARs) that determine their carcinogenic potency. researchgate.netnih.gov These methods can elucidate the electronic structure, molecular geometry, and the energetics of chemical reactions involved in the metabolic activation of these compounds. nih.gov

By calculating properties like activation energies for key reaction steps, QM-based analyses help to rationalize how molecular structure influences reactivity and, consequently, carcinogenicity. nih.gov This approach is not limited to simple nitrosamines like N-nitrosodimethylamine (NDMA) but can be extended to more complex N-nitrosamine drug substance-related impurities (NDSRIs). nih.govresearchgate.net The goal of these studies is to build robust models based on the underlying chemistry, which can be leveraged in quantitative hazard assessments and provide guidance by comparing the electronic structures of unknown contaminants with well-studied analogues. nih.gov

The primary mechanism for the metabolic activation of most N-nitrosamines is enzymatic hydroxylation at an α-carbon (a carbon atom adjacent to the N-nitroso group), a reaction catalyzed by cytochrome P450 (CYP) enzymes. nih.govnih.gov This initial step is considered rate-determining for the genotoxicity of many nitrosamines. nih.gov For an asymmetrical compound like N-Nitroso-N-(p-fluorobenzyl)methylamine, there are two potential sites for α-hydroxylation: the methyl carbon and the benzylic carbon.

Quantum mechanical calculations can predict the selectivity of this reaction by determining the activation energies for hydroxylation at each competing site. The site with the lower activation energy barrier is the kinetically favored position for metabolic attack. This analysis helps to identify the more likely pathway leading to the formation of the ultimate carcinogenic species. The stability of the resulting carbocation and the nature of the substituents on the α-carbon are key factors influencing this selectivity. For instance, the presence of an electron-withdrawing fluorine atom on the benzyl (B1604629) group can modulate the electronic properties and reactivity at the benzylic position.

Following α-hydroxylation, the resulting α-hydroxynitrosamine is unstable and spontaneously decomposes. This decomposition cascade leads to the formation of a highly reactive diazonium ion. nih.govnih.gov This electrophilic species is the ultimate carcinogen responsible for alkylating biological macromolecules, most importantly DNA. researchgate.net

Computational models are used to simulate the subsequent steps of this pathway. Quantum chemical calculations can map the potential energy surface for the decomposition of the α-hydroxynitrosamine and the formation of the diazonium ion. Furthermore, these models can investigate the reaction between the diazonium ion and nucleophilic sites on DNA bases. Studies have modeled the SN2 reaction of diazonium ions with the N7 position of guanine, which is a common site of DNA alkylation. nih.gov These simulations provide insights into the reaction thermodynamics and kinetic barriers, helping to explain why certain nitrosamines are potent alkylating agents and form specific DNA adducts that can lead to mutagenic events if not repaired. nih.govresearchgate.net

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics for Predicting Biological Endpoints

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a compound with its biological activity. nih.gov For N-nitrosamines, QSAR models are developed to predict toxicological endpoints such as genotoxicity and carcinogenic potency, often expressed as the TD₅₀ value (the chronic dose rate that gives 50% of the animals tumors). nih.govusp.org These models are built by analyzing large datasets of nitrosamines with known activities and identifying molecular descriptors that are statistically correlated with their biological effects.

Cheminformatics tools are employed to calculate these descriptors, which can be categorized as constitutional, topological, quantum-chemical, or 3D descriptors. The integration of QM-calculated descriptors into QSAR models is particularly valuable as it captures a deeper understanding of the underlying chemical mechanisms of action. researchgate.netnih.gov

Predictive QSAR models for N-nitrosamine carcinogenicity are a major focus of computational toxicology. nih.gov These models are essential for risk assessment, especially for novel or uncharacterized nitrosamines where experimental data is lacking. nih.gov Various statistical and machine learning methods, such as linear discriminant analysis and partial least squares (PLS) regression, are used to build these models. nih.gov

A common approach involves a multi-step process where compounds are first classified into potency categories, and then a regression model is used to predict a quantitative value like log(1/TD₅₀). researchgate.netnih.gov Descriptors used in these models often relate to the key mechanistic steps of carcinogenesis, such as the stability of the α-carbon radical, the energy of the lowest unoccupied molecular orbital (LUMO), and steric factors that influence enzyme binding. researchgate.net The accuracy of these models can be high, in some cases surpassing the reproducibility of the rodent cancer bioassays used to generate the training data. researchgate.net

| Descriptor Type | Descriptor Name | Description | Relevance to Carcinogenicity |

|---|---|---|---|

| Quantum Chemical | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the electrophilicity of the molecule and its ability to accept electrons. |

| Quantum Chemical | ΔHf | Heat of formation of α-carbon radical | Indicates the stability of the radical formed during metabolic activation. |

| Quantum Chemical | Activation Energy (α-hydroxylation) | The energy barrier for the initial metabolic activation step. | A lower barrier generally correlates with higher potency. |

| Topological | Molecular Connectivity Indices | Numerical values derived from the molecular graph that describe branching and complexity. | Correlates with molecular size and shape, which can affect enzyme binding. |

| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in a molecule. | A basic descriptor related to the size of the molecule. |

Given the vast number of potential N-nitrosamine structures, particularly as impurities in pharmaceuticals, it is impractical to test them all experimentally. nih.gov In silico screening provides a rapid and cost-effective method to prioritize which compounds warrant further investigation. researchgate.net This process utilizes predictive QSAR models and knowledge-based expert systems to flag potentially hazardous structures.

Software tools like Derek and Sarah are used to screen for mutagenicity and carcinogenicity based on structural alerts and statistical models. researchgate.net For N-nitrosamines, these systems can identify key structural features associated with high potency, such as the presence of an α-hydrogen, and features that may deactivate the molecule. nih.gov This screening allows regulators and manufacturers to focus analytical testing and risk management efforts on the compounds that pose the greatest potential threat. researchgate.net

Molecular Dynamics Simulations and Docking Studies for Enzyme-Substrate and DNA-Adduct Interactions

While QSAR models provide statistical correlations, molecular dynamics (MD) and docking simulations offer a more detailed, physics-based view of the interactions between N-nitrosamines and biological macromolecules.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (like an N-nitrosamine) when it binds to a receptor, typically the active site of a protein such as a CYP450 enzyme. heraldopenaccess.us These simulations can identify key amino acid residues involved in the binding and help explain the substrate specificity of different CYP isoforms. The results can rationalize why some nitrosamines are efficiently metabolized while others are not.

Molecular dynamics (MD) simulations build upon the static picture provided by docking. MD applies the laws of motion to the atoms in a system, allowing researchers to observe the dynamic behavior of the enzyme-substrate complex over time. researchgate.net For N-nitrosamines, MD can reveal how the compound orients itself within the active site to facilitate the crucial α-hydroxylation reaction. heraldopenaccess.us MD simulations are also used to study the structural impact of DNA adducts. By placing a nitrosamine-alkylated base into a model of a DNA double helix, these simulations can assess how the lesion distorts the DNA structure, which in turn affects DNA replication and repair processes, ultimately contributing to the compound's mutagenicity. oup.com

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting trace levels of N-Nitroso-N-(p-fluorobenzyl)methylamine in pharmaceutical matrices?

- Methodology : High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard. Use a C18 reverse-phase column (e.g., 2.6 µm particle size) with a mobile phase of 0.1% formic acid in water/acetonitrile (gradient elution). Quantify using deuterated internal standards (e.g., NDMA-d₆) to minimize matrix effects .

- Validation Parameters : Establish limits of detection (LOD ≤ 1 ppb) and quantification (LOQ ≤ 3 ppb) per ICH Q2(R1). Include spike-recovery studies (80–120% recovery) and inter-day precision (<15% RSD) to comply with FDA/EMA guidelines .

Q. How does pH influence the stability of this compound during storage?

- Key Factors : Stability decreases in alkaline conditions (pH > 9) due to denitrosation reactions. In neutral to acidic buffers (pH 4–7), the compound remains stable for ≥30 days at 4°C. Use citrate or phosphate buffers to minimize degradation .

- Experimental Design : Conduct accelerated stability studies at 25°C/60% RH for 14 days, monitoring degradation via LC-MS. Compare with refrigerated controls (2–8°C) to establish storage recommendations .

Q. What synthetic routes are documented for this compound?

- Primary Pathway : React p-fluorobenzylmethylamine with sodium nitrite (NaNO₂) under acidic conditions (HCl, pH 3–4). Optimize reaction time (2–4 hr) and temperature (0–5°C) to suppress side products like secondary nitrosamines .

- Catalysis : Formaldehyde (1–5 mol%) enhances nitrosation efficiency in neutral/basic media (pH 6.4–11.0) by stabilizing reactive intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the formation pathways of this compound under varying pH and amine substrates?

- Mechanistic Analysis : Use isotopic labeling (¹⁵N-NaNO₂) to track nitroso group incorporation. Compare kinetic profiles (via stopped-flow UV-Vis) in acidic vs. basic conditions to identify dominant reaction pathways (e.g., nitrosonium ion vs. N₂O₃-mediated mechanisms) .

- Orthogonal Validation : Pair LC-MS data with nuclear magnetic resonance (NMR) to confirm structural integrity of intermediates. For example, monitor the disappearance of the parent amine (δ 2.8–3.2 ppm for methyl groups) and emergence of nitrosamine signals (δ 7.3–7.6 ppm for aromatic protons) .

Q. What strategies mitigate false positives/negatives in this compound quantification when analyzing complex biological matrices?

- Sample Preparation : Use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) to isolate nitrosamines from interfering compounds like proteins or lipids. Include a derivatization step (e.g., heptafluorobutyryl anhydride) to enhance MS sensitivity .

- Data Reconciliation : Apply principal component analysis (PCA) to chromatographic peaks to distinguish target analytes from co-eluting impurities. Validate with high-resolution MS (HRMS) for exact mass confirmation (mass error < 2 ppm) .

Q. How do regulatory thresholds (e.g., AI limits) for this compound align with its genotoxic potency?

- Risk Assessment : Calculate the compound’s permissible daily exposure (PDE) using Ames test data (e.g., mutagenic potency factor) and adjust for cohort-specific variables (e.g., body weight, exposure duration). For example, if the Ames test shows 0.5 revertants/µg, set AI limits ≤ 0.03 ppm in APIs .

- Comparative Analysis : Cross-reference with structurally similar nitrosamines (e.g., NDMA, NDEA) to establish class-specific limits. Use in silico tools like Derek Nexus to predict carcinogenicity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported nitrosation rates of this compound across studies?

- Root Cause Investigation :

- Reagent Purity : Verify NaNO₂ purity (>99%) via iodometric titration. Impurities like nitrate (NO₃⁻) can alter reaction kinetics .

- Temperature Control : Ensure reactions are conducted in jacketed reactors (±1°C precision). Small temperature fluctuations can shift equilibrium toward denitrosation .

- Resolution Framework : Use Design of Experiments (DoE) to model interactions between pH, temperature, and catalyst concentration. Apply response surface methodology (RSM) to identify optimal conditions .

Regulatory Compliance

Q. What methodological adjustments are needed to align this compound testing with both EMA and NMPA guidelines?

- Harmonization Strategy :

- EMA : Follow CHMP/428592/2019 Rev.1 for total nitrosamine limits (e.g., sum of individual nitrosamines ≤ 0.03 ppm) .

- NMPA : Adopt the "screening procedure" (Chem. Pharm. Bull. 1982) to assess drug-nitrite interactions in gastric fluid simulations .

- Documentation : Include a risk assessment report detailing process-related impurities (e.g., amine precursors) and justification for analytical method selection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.